Dihydroartemisinate
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Overview
Description
Dihydroartemisinate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of dihydroartemisinic acid. The major species at pH 7.3. It is a conjugate base of a dihydroartemisinic acid.
Scientific Research Applications
Autophagy-Dependent Cell Death in Cancer
Dihydroartemisinin has been shown to significantly inhibit the growth of human tongue squamous cell carcinoma cells by promoting autophagy-dependent cell death. This process is facilitated through DNA double-strand breaks and oxidative stress, which disrupt the nuclear localization of phosphorylated signal transducer and activator of transcription 3 (p-STAT3), leading to increased autophagic cell death (Shi et al., 2017).
Suppression of Osteoporosis
In the context of osteoporosis, DHA has been found to suppress RANKL-induced osteoclastogenesis and bone resorption in a dose-dependent manner, thus demonstrating potential as a treatment for osteolytic bone diseases. This action includes the inhibition of osteoclast marker genes and signaling pathways related to NF-κB and NFAT activities (Zhou et al., 2016).
Cellular Iron Depletion in Cancer Therapy
DHA causes cellular iron depletion, which disrupts iron homeostasis in cancer cells without inducing oxidative damage. This mechanism involves reducing the levels of transferrin receptor-1 on the cell membrane, suggesting a novel action mechanism of DHA in countering cancer, independent of oxidative damage (Ba et al., 2012).
Apoptosis Induction in Colon Cancer
DHA has been identified to inhibit cell viability, promote apoptosis, and modulate key apoptotic and signaling proteins in colon cancer cells, highlighting its potential anticancer effects through targeting Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling (Wang et al., 2017).
Targeted Chemotherapy Enhancements
Research on DHA has also extended to its use in enhancing chemotherapy efficacy. For example, DHA, when combined with nano-graphene oxide and transferrin, has shown significantly enhanced tumor delivery specificity and cytotoxicity, representing a novel and effective anti-tumor modality (Liu et al., 2015).
properties
Product Name |
Dihydroartemisinate |
---|---|
Molecular Formula |
C15H23O2- |
Molecular Weight |
235.34 g/mol |
IUPAC Name |
(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoate |
InChI |
InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/p-1/t10-,11-,12+,13+,14+/m1/s1 |
InChI Key |
JYGAZEJXUVDYHI-DGTMBMJNSA-M |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)[O-] |
Canonical SMILES |
CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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